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molecular formula C12H10O3 B147468 Styromal CAS No. 9011-13-6

Styromal

Cat. No. B147468
M. Wt: 202.21 g/mol
InChI Key: WOLATMHLPFJRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04820773

Procedure details

20 kg. of acrylic acid and 6 kg. of acrylamide are dissolved in 9.5 kg. of distilled water and the acrylic acid is partially neutralized with 12 kg. of KOH. 0.036 kg. of methylenebisacrylamide as a polyvinyl monomer was added as well as 4 kg. of styrene-maleic anhydride resin (3:1 ratio) to provide an aqueous mixed monomer solution. The mixed monomer solution is mixed with 0.28 kg. of 2,2'-azobisisobutyronitrile, dissolved in 2 kg. of acetone as a polymerization initiator. This mixture at a temperature of 60° C. is transferred on an endless belt (600-700 mm. in width, and 7 m. in length) at a thickness of about 1 cm. The polymerization is initiated promptly on the belt resulting in a solid resin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
methylenebisacrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[C:6](N)(=[O:9])C=C.[OH-].[K+].[CH2:13]([CH:19]=[CH:20]C(N)=O)[CH:14]=[CH:15]C(N)=O>O>[CH2:3]=[CH:2][C:1]1[CH:20]=[CH:19][CH:13]=[CH:14][CH:15]=1.[CH:3]1[C:6](=[O:9])[O:5][C:1](=[O:4])[CH:2]=1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
methylenebisacrylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC(=O)N)C=CC(=O)N
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C1=CC(=O)OC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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